molecular formula C22H18BrN3O7 B11560055 4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

Katalognummer: B11560055
Molekulargewicht: 516.3 g/mol
InChI-Schlüssel: BPOYIHQCZQIRLE-BHGWPJFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is a complex organic compound that features a brominated aromatic ring, a nitrofuran moiety, and an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the imino group: This step involves the reaction of an amine with an aldehyde or ketone to form an imine. The reaction is typically carried out in the presence of an acid catalyst.

    Coupling with 5-nitrofuran-2-carboxylate: The final step involves the coupling of the brominated imine with 5-nitrofuran-2-carboxylate. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: Its aromatic and nitrofuran components could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Wirkmechanismus

The mechanism of action of 4-bromo-2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The imino group may also interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate
  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 4-Bromo-2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]phenol

Uniqueness

The uniqueness of 4-bromo-2-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate lies in its combination of a brominated aromatic ring, a nitrofuran moiety, and an imino group. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C22H18BrN3O7

Molekulargewicht

516.3 g/mol

IUPAC-Name

[4-bromo-2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C22H18BrN3O7/c1-13-3-5-17(9-14(13)2)31-12-20(27)25-24-11-15-10-16(23)4-6-18(15)33-22(28)19-7-8-21(32-19)26(29)30/h3-11H,12H2,1-2H3,(H,25,27)/b24-11+

InChI-Schlüssel

BPOYIHQCZQIRLE-BHGWPJFGSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.